

An In-depth Technical Guide to Methyl 2-hydroxyoctadecanoate (C₁₉H₃₈O₃)

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Compound of Interest

Compound Name: Methyl 2-hydroxyoctadecanoate

Cat. No.: B164390

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-hydroxyoctadecanoate is a saturated, long-chain fatty acid methyl ester with a hydroxyl group at the alpha-position. This technical guide provides a comprehensive overview of its physicochemical properties, spectroscopic profile, synthesis, and analytical procedures. Furthermore, it delves into the significant biological context of 2-hydroxylated fatty acids, particularly their enzymatic synthesis by Fatty Acid 2-Hydroxylase (FA2H), their role in sphingolipid metabolism, and their emerging implications in neurodegenerative diseases and cancer signaling pathways. This document is intended to serve as a foundational resource for researchers and professionals in drug development and biomedical research.

Physicochemical Properties

Quantitative data for **Methyl 2-hydroxyoctadecanoate** is summarized in Table 1. It is important to note that while some data for the specific 2-hydroxy isomer is available, other properties are extrapolated from its close isomer, Methyl 12-hydroxyoctadecanoate, due to a lack of specific experimental data for the target molecule. Such instances are clearly indicated in the table.

Property	Value	Source
Molecular Formula	C19H38O3	Commercial Supplier Data
Molecular Weight	314.50 g/mol	Commercial Supplier Data
CAS Number	2420-35-1	Commercial Supplier Data
Physical State	Solid	Commercial Supplier Data
Melting Point	~49 °C (for 12-hydroxy isomer)	[1]
Boiling Point	Not available	-
Density	~0.935 g/cm ³ (for 12-hydroxy isomer)	[1]
Solubility	Insoluble in water; soluble in organic solvents like chloroform and methanol.	[1]

Spectroscopic Data

Detailed experimental spectra for **Methyl 2-hydroxyoctadecanoate** are not readily available in public databases. The following tables provide predicted and characteristic spectroscopic data based on the analysis of similar fatty acid methyl esters.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of a typical fatty acid methyl ester shows characteristic signals for the terminal methyl group, the long methylene chain, the methylene group alpha to the carbonyl, and the methyl ester group.[2] For **Methyl 2-hydroxyoctadecanoate**, additional signals for the methine proton at the C2 position and the hydroxyl proton are expected.

Chemical Shift (δ , ppm)	Multiplicity	Assignment
~0.88	Triplet	-CH ₃ (C18)
~1.2-1.4	Multiplet	-(CH ₂) ₁₄ - (C4-C17)
~1.65	Multiplet	-CH ₂ - (C3)
~3.7	Singlet	-COOCH ₃
~4.0-4.2	Multiplet	-CH(OH)- (C2)
Variable	Broad Singlet	-OH

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the carbon bearing the hydroxyl group, the methoxy carbon, and the carbons of the long alkyl chain.

Chemical Shift (δ , ppm)	Assignment
~14	C18
~22-34	C3-C17
~52	-COOCH ₃
~70	C2
~175	C1

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to show characteristic absorption bands for the hydroxyl, carbonyl, and C-H bonds.

Wavenumber (cm ⁻¹)	Functional Group
~3400 (broad)	O-H stretch
~2920, ~2850	C-H stretch (alkyl)
~1735	C=O stretch (ester)
~1170	C-O stretch (ester)

Mass Spectrometry (MS)

The mass spectrum of the trimethylsilyl (TMS) derivative of Methyl 2-hydroxystearate is available and provides insight into the expected fragmentation pattern.[3] For the underivatized molecule, key fragmentation would involve cleavage adjacent to the hydroxyl and carbonyl groups.

m/z	Proposed Fragment
314	[M] ⁺ (Molecular Ion)
299	[M - CH ₃] ⁺
283	[M - OCH ₃] ⁺
255	[M - COOCH ₃] ⁺
87	[CH(OH)COOCH ₃] ⁺

Experimental Protocols

Synthesis of Methyl 2-hydroxyoctadecanoate

A general method for the synthesis of 2-hydroxy fatty acid methyl esters involves the α -hydroxylation of the corresponding fatty acid, followed by esterification. The following is a representative protocol adapted from literature on the synthesis of similar compounds.[4]

Materials:

- Octadecanoic acid (Stearic acid)

- Lithium diisopropylamide (LDA)
- (±)-Camphorsulfonyloxaziridine
- Methanol
- Sulfuric acid (concentrated)
- Diethyl ether
- Saturated aqueous sodium bicarbonate
- Saturated aqueous ammonium chloride
- Anhydrous magnesium sulfate
- Tetrahydrofuran (THF), anhydrous

Procedure:

- α -Hydroxylation of Octadecanoic Acid:
 - Dissolve octadecanoic acid in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., argon).
 - Cool the solution to -78 °C in a dry ice/acetone bath.
 - Slowly add a solution of LDA in THF to the reaction mixture and stir for 30 minutes to form the enolate.
 - Add a solution of (±)-camphorsulfonyloxaziridine in THF to the reaction mixture.
 - Allow the reaction to warm to room temperature and stir overnight.
 - Quench the reaction by adding saturated aqueous ammonium chloride.
 - Extract the product with diethyl ether.
 - Wash the organic layer with saturated aqueous sodium bicarbonate and brine.

- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-hydroxyoctadecanoic acid.
- Esterification:
 - Dissolve the crude 2-hydroxyoctadecanoic acid in methanol.
 - Add a catalytic amount of concentrated sulfuric acid.
 - Reflux the mixture for 4-6 hours.
 - Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
 - Dissolve the residue in diethyl ether and wash with water and saturated aqueous sodium bicarbonate.
 - Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield crude **Methyl 2-hydroxyoctadecanoate**.

Purification

Purification of the crude product can be achieved by column chromatography on silica gel.[5]

Materials:

- Silica gel (60-120 mesh)
- Hexane
- Ethyl acetate

Procedure:

- Prepare a silica gel column using a slurry of silica in hexane.
- Dissolve the crude **Methyl 2-hydroxyoctadecanoate** in a minimal amount of hexane.
- Load the sample onto the column.

- Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the polarity to 10-20% ethyl acetate).
- Collect fractions and monitor by thin-layer chromatography (TLC).
- Combine the fractions containing the pure product and evaporate the solvent to obtain purified **Methyl 2-hydroxyoctadecanoate**.

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard method for the analysis of fatty acid methyl esters.^{[6][7]}

Instrumentation:

- Gas chromatograph coupled to a mass spectrometer.
- Capillary column suitable for FAME analysis (e.g., DB-23, HP-88).

Procedure:

- Sample Preparation: Dissolve a small amount of purified **Methyl 2-hydroxyoctadecanoate** in a suitable solvent (e.g., hexane or dichloromethane).
- Injection: Inject 1 μL of the sample solution into the GC.
- GC Conditions (Typical):
 - Injector Temperature: 250 $^{\circ}\text{C}$
 - Oven Program: Start at 150 $^{\circ}\text{C}$, hold for 1 min, ramp to 250 $^{\circ}\text{C}$ at 4 $^{\circ}\text{C}/\text{min}$, hold for 10 min.
 - Carrier Gas: Helium at a constant flow rate.
- MS Conditions (Typical):
 - Ion Source Temperature: 230 $^{\circ}\text{C}$

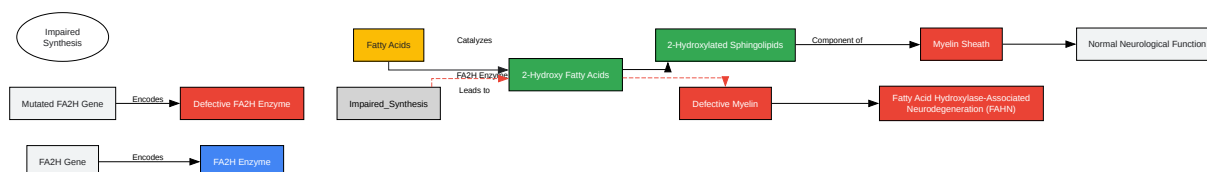
- Electron Ionization (EI) at 70 eV.
- Scan Range: m/z 50-550.

Biological Context and Signaling Pathways

2-Hydroxylated fatty acids, such as the parent acid of **Methyl 2-hydroxyoctadecanoate**, are synthesized endogenously by the enzyme Fatty Acid 2-Hydroxylase (FA2H).[8] This enzyme is crucial for the production of 2-hydroxylated sphingolipids, which are important components of myelin in the nervous system.[8]

FA2H and Neurodegeneration

Mutations in the FA2H gene lead to a reduction or loss of enzyme function, resulting in a group of neurodegenerative disorders known as Fatty Acid Hydroxylase-Associated Neurodegeneration (FAHN).[9] The impaired synthesis of 2-hydroxylated sphingolipids disrupts the structure and function of myelin, leading to leukodystrophy and progressive neurological symptoms.[8]



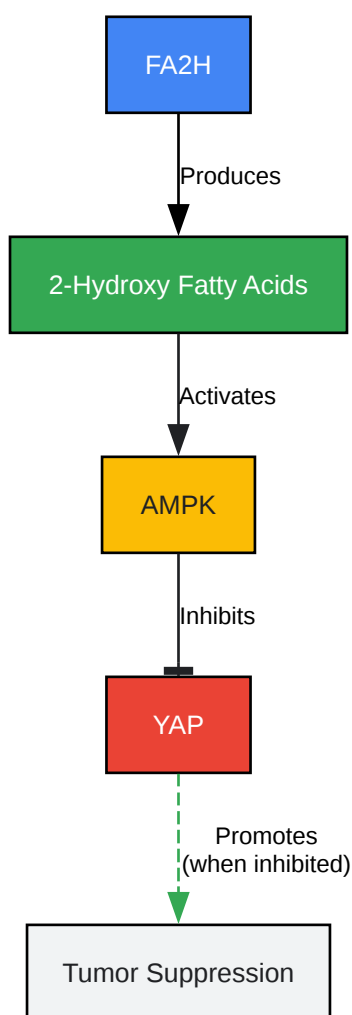
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Caption: FA2H in normal physiology and FAHN pathology.

Role in Cancer Signaling

Recent studies have implicated FA2H and 2-hydroxy fatty acids in cancer biology. In several cancers, including gastric and colorectal cancer, FA2H expression is downregulated.[7][10] Restoration of FA2H activity or treatment with 2-hydroxy fatty acids has been shown to suppress tumor growth and increase chemosensitivity.[7] This is mediated through the modulation of key signaling pathways.

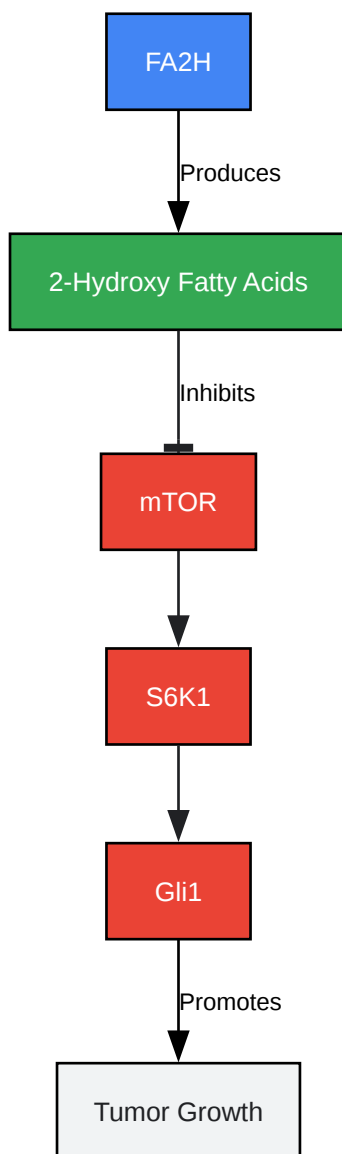
In colorectal cancer, FA2H-mediated 2-hydroxylation of fatty acids can activate AMP-activated protein kinase (AMPK), which in turn phosphorylates and inhibits the transcriptional co-activator Yes-associated protein (YAP), a known oncoprotein.[10]



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Caption: FA2H-mediated tumor suppression via the AMPK/YAP pathway.

In gastric cancer, FA2H and its products can inhibit the mTOR/S6K1/Gli1 signaling cascade, which is involved in cell proliferation and tumor growth.[7]

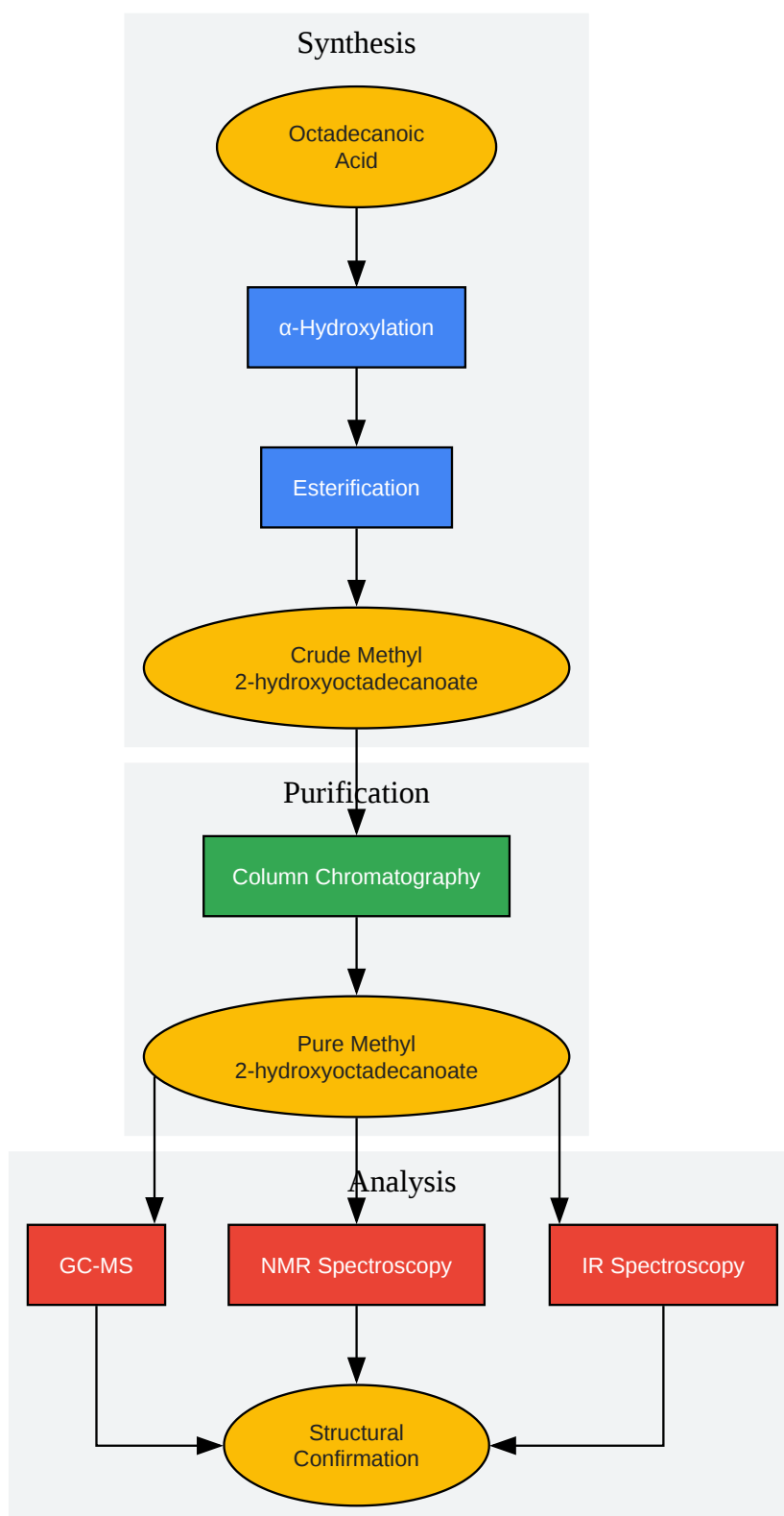


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Caption: FA2H-mediated inhibition of the mTOR/S6K1/Gli1 pathway.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis, purification, and analysis of **Methyl 2-hydroxyoctadecanoate** for research purposes.



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Caption: Workflow for synthesis and analysis.

Conclusion

Methyl 2-hydroxyoctadecanoate and its parent fatty acid are molecules of growing interest due to their fundamental roles in lipid biochemistry and their implications in human health and disease. This technical guide provides a consolidated resource of its known properties, methodologies for its study, and its biological significance. Further research into the precise mechanisms by which 2-hydroxy fatty acids modulate cellular signaling will be crucial for the development of novel therapeutic strategies for neurodegenerative disorders and cancer.

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